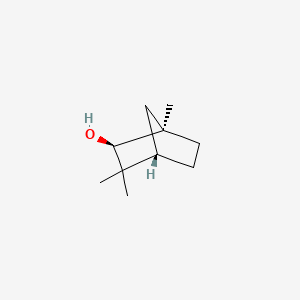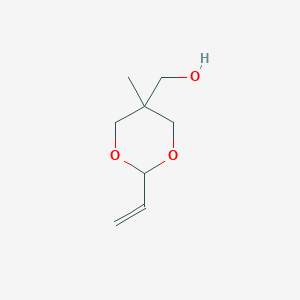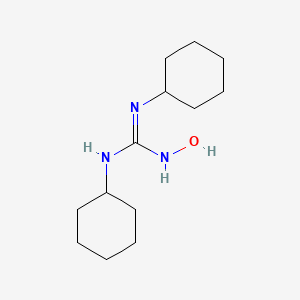
1,3-Dicyclohexyl-2-hydroxyguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dicyclohexyl-2-hydroxyguanidine is an organic compound that belongs to the class of hydroxyguanidines This compound is characterized by the presence of two cyclohexyl groups attached to a guanidine moiety, with a hydroxyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-2-hydroxyguanidine typically involves the reaction of cyclohexylamine with cyanamide, followed by hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with cyanamide in the presence of a suitable catalyst.
Hydrolysis: The intermediate product is then hydrolyzed to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
1,3-Dicyclohexyl-2-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted guanidine compounds.
科学的研究の応用
1,3-Dicyclohexyl-2-hydroxyguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dicyclohexyl-2-hydroxyguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and guanidine moiety play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
1,3-Dicyclohexylurea: A potent inhibitor of soluble epoxide hydrolase.
N-Hydroxyguanidine derivatives: Compounds with similar structural features and biological activities.
Uniqueness
1,3-Dicyclohexyl-2-hydroxyguanidine is unique due to its specific substitution pattern and the presence of both cyclohexyl groups and a hydroxyl group
特性
CAS番号 |
34147-57-4 |
|---|---|
分子式 |
C13H25N3O |
分子量 |
239.36 g/mol |
IUPAC名 |
1,2-dicyclohexyl-3-hydroxyguanidine |
InChI |
InChI=1S/C13H25N3O/c17-16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12,17H,1-10H2,(H2,14,15,16) |
InChIキー |
JVYVFTIZPYYVRS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


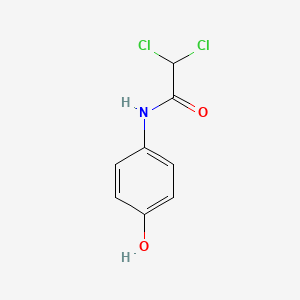
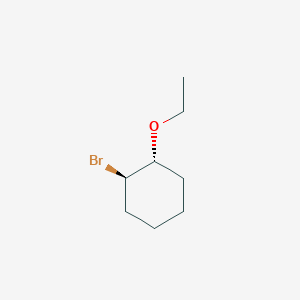
![5-methylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143227.png)
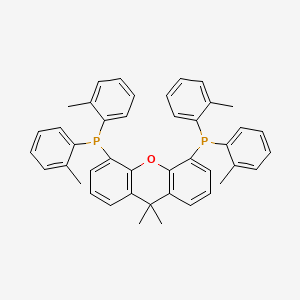

![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide](/img/structure/B14143245.png)
![2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14143247.png)
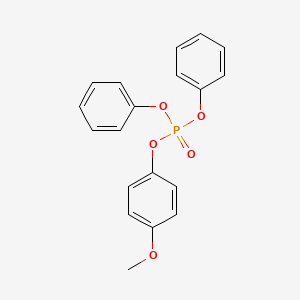
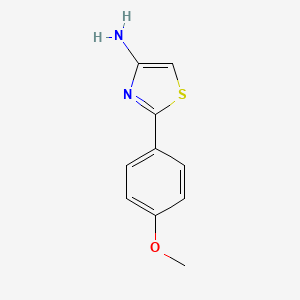
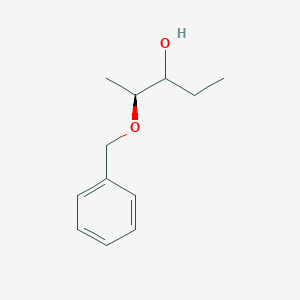
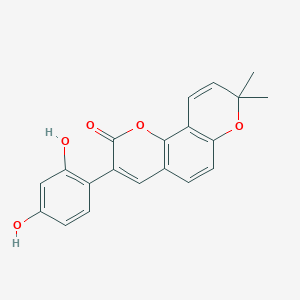
![13-benzyl-14-ethyl-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14143255.png)
